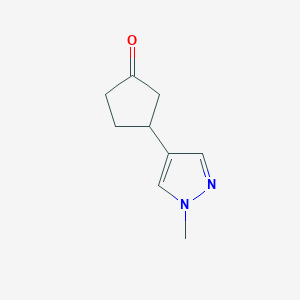
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one is a heterocyclic compound with the molecular formula C9H12N2O. It features a cyclopentanone ring substituted with a 1-methyl-1H-pyrazol-4-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis .
作用機序
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one
- 3-(1-phenyl-1H-pyrazol-4-yl)cyclopentan-1-one
- 3-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-one
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by a cyclopentanone moiety substituted with a 1-methyl-1H-pyrazole ring. Its molecular formula is C9H13N3 with a molecular weight of approximately 163.22 g/mol. The unique structure allows for diverse interactions with biological macromolecules, contributing to its biological activity.
The biological activity of this compound primarily involves:
- Molecular Interactions : The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially leading to anti-inflammatory and antimicrobial effects.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial activity. Specific studies have shown that this compound demonstrates:
- Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Mechanistic studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Comparative Analysis
A comparison with similar compounds highlights the unique biological profile of this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one | Moderate antimicrobial | Different substitution on the pyrazole ring |
| 3-(1-phenyl-1H-pyrazol-4-yl)cyclopentan-1-one | Potential anti-cancer | Phenyl group may enhance interaction with targets |
| 3-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-one | Limited data available | Different structural orientation affecting activity |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of Gram-positive bacteria, showcasing its potential as an alternative antimicrobial agent .
- Anti-inflammatory Study : Research highlighted in Pharmacology Reports indicated that the compound reduced inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .
- Pharmacological Evaluation : A comprehensive evaluation in European Journal of Medicinal Chemistry assessed various derivatives, concluding that modifications to the pyrazole ring significantly influenced biological activity.
特性
IUPAC Name |
3-(1-methylpyrazol-4-yl)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-8(5-10-11)7-2-3-9(12)4-7/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOHPSAMACKFSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














